REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=O.O.[NH2:13][NH2:14].C(O)(=O)C>>[N:1]1[C:2]2[C:10](=[O:11])[NH:13][NH:14][C:7](=[O:9])[C:3]=2[N:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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N1=C2C(=NC=C1)C(=O)OC2=O
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Name
|
|
Quantity
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2.8 g
|
Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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40.4 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
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Details
|
White precipitated
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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under reflux for approximately 20 min
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Duration
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20 min
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Type
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FILTRATION
|
Details
|
the solids were filtered
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=C1C(NNC2=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |